1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea, also known as MK-0249, is a small molecule inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring cannabinoids in the body. Endocannabinoids have been shown to have various physiological functions, including pain relief, anti-inflammatory effects, and regulation of appetite. Therefore, inhibition of FAAH has been proposed as a potential therapeutic target for various diseases, including pain, inflammation, and anxiety.
Mécanisme D'action
The mechanism of action of 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea involves inhibition of FAAH, which prevents the breakdown of endocannabinoids. This results in increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce various physiological effects. The exact mechanism of how endocannabinoids produce these effects is not fully understood, but it is thought to involve modulation of neurotransmitter release and signaling pathways.
Biochemical and physiological effects:
Inhibition of FAAH by 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea has been shown to produce several biochemical and physiological effects. These include increased levels of endocannabinoids, activation of cannabinoid receptors, modulation of neurotransmitter release, and regulation of inflammatory pathways. These effects have been linked to the potential therapeutic effects of 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea has several advantages for laboratory experiments. It is a small molecule inhibitor, which makes it easy to synthesize and purify. It has also been extensively studied in preclinical models, which provides a wealth of data on its potential therapeutic effects. However, there are also limitations to using 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea in laboratory experiments. Its specificity for FAAH may limit its potential therapeutic effects, as other enzymes may also be involved in the breakdown of endocannabinoids. Additionally, the effects of 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea may vary depending on the experimental model and conditions.
Orientations Futures
There are several future directions for research on 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea. One area of interest is the potential therapeutic effects of 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea in human clinical trials. Another area of interest is the development of more specific inhibitors of FAAH, which may have improved therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of endocannabinoids and their potential therapeutic effects in various disease models.
Méthodes De Synthèse
The synthesis of 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea involves several steps, starting from commercially available starting materials. The key step involves the formation of the cyclopropyl ring, followed by the introduction of the urea moiety. The final product is obtained after purification and isolation steps. The synthesis of 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea has been described in several scientific publications.
Applications De Recherche Scientifique
1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea has been extensively studied in preclinical models for its potential therapeutic effects. Several studies have shown that inhibition of FAAH by 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea leads to increased levels of endocannabinoids, resulting in pain relief, anti-inflammatory effects, and anxiolytic effects. 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea has also been shown to have potential therapeutic effects in various disease models, including neuropathic pain, inflammatory bowel disease, and anxiety disorders.
Propriétés
IUPAC Name |
1-[2-(2,3-dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-20-6-5-11(14(20)21)18-15(22)19-12-7-9(12)8-3-2-4-10(16)13(8)17/h2-4,9,11-12H,5-7H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSICXIUAWZNHSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC(=O)NC2CC2C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.